molecular formula C10H11N3 B13073408 2-(1H-imidazol-2-yl)-5-methylaniline

2-(1H-imidazol-2-yl)-5-methylaniline

Cat. No.: B13073408
M. Wt: 173.21 g/mol
InChI Key: MSDQDWINXSQYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-2-yl)-5-methylaniline (CAS 1314950-61-2) is an aromatic amine with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This compound serves as a versatile precursor in organic and inorganic synthesis, particularly valued for the development of novel Schiff base ligands. The structure, featuring an aniline and an imidazole heterocycle, allows it to act as a key building block for creating complex molecules with potential biological and catalytic activity. Its primary research value lies in its role as a ligand precursor for coordinating various metal ions. Scientific studies on highly similar 2-(1H-imidazol-2-yl)aniline compounds have demonstrated that these scaffolds can be used to synthesize cobalt (CoII/CoIII) complexes . Such metal complexes are investigated for two main purposes: first, as antimicrobial agents to combat the growing threat of drug-resistant pathogens, and second, as functional catalysts that mimic the activity of phenoxazinone synthase, an enzyme involved in the oxidative coupling of o-aminophenol . Researchers utilize this compound to develop new active materials in the health sector and to gain mechanistic insights in bioinorganic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-5-methylaniline

InChI

InChI=1S/C10H11N3/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

MSDQDWINXSQYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CN2)N

Origin of Product

United States

Synthetic Methodologies for 2 1h Imidazol 2 Yl 5 Methylaniline and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on the initial construction of the 2-arylimidazole core, incorporating the 5-methylaniline moiety from the outset. These approaches are often favored for their efficiency and convergence.

Cyclization Reactions for Imidazole (B134444) Ring Formation

The formation of the imidazole ring is a cornerstone of many synthetic strategies. Classical and modern cyclization reactions offer versatile routes to 2-arylimidazoles.

Debus-Radziszewski Reaction: This well-established multi-component reaction provides a straightforward method for synthesizing substituted imidazoles. wikipedia.orgrsc.orgscribd.com The reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgscribd.com For the synthesis of 2-(1H-imidazol-2-yl)-5-methylaniline, a plausible pathway would involve the reaction of glyoxal, 4-methyl-2-nitrobenzaldehyde (B1297905), and ammonia, followed by the reduction of the nitro group to an amine. The initial condensation would yield 2-(4-methyl-2-nitrophenyl)-1H-imidazole, which can then be reduced to the target aniline (B41778) derivative. While specific examples for this exact transformation are not abundant in the literature, the general applicability of the Debus-Radziszewski reaction to a wide range of substituted benzaldehydes is well-documented. researchgate.net

Multicomponent Cyclocondensations: One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom economy and operational simplicity. asianpubs.orgisca.me The synthesis of polysubstituted imidazoles is often achieved through the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, an amine, and an ammonium (B1175870) salt. isca.menih.gov For instance, a four-component reaction of benzil, a substituted benzaldehyde, an aniline, and ammonium acetate (B1210297) can yield 1,2,4,5-tetrasubstituted imidazoles. nih.gov To synthesize the target compound, one could envision a three-component reaction of a suitable 1,2-dicarbonyl compound, 4-methyl-2-aminobenzaldehyde (or a protected version), and a source of ammonia. The use of microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. rsc.orgnih.gov

Reaction Type Key Reactants General Conditions Potential for Target Synthesis
Debus-Radziszewski1,2-Dicarbonyl, Aldehyde, AmmoniaTypically reflux in a suitable solventUse of 4-methyl-2-nitrobenzaldehyde followed by nitro group reduction.
Multicomponent1,2-Diketone, Aldehyde, Amine, Ammonium SaltOften catalyzed by acids or metal salts; can be performed under solvent-free or microwave conditions.Direct use of 4-methyl-2-aminobenzaldehyde or a protected derivative.

Coupling Reactions Involving Substituted Aniline Precursors

Cross-coupling reactions, particularly palladium-catalyzed methods, offer a powerful alternative for forming the crucial carbon-carbon bond between the imidazole ring and the aniline moiety.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and has been successfully applied to the synthesis of 2-arylimidazoles. asianpubs.org This reaction typically involves the coupling of a halo-imidazole (e.g., 2-bromoimidazole) with an arylboronic acid. To synthesize this compound, one could couple 2-bromo-1H-imidazole with (2-amino-4-methylphenyl)boronic acid or its corresponding ester. The reaction is catalyzed by a palladium complex in the presence of a base. asianpubs.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Coupling Partner 1 Coupling Partner 2 Catalyst/Conditions Reference
2-Bromo-1H-imidazole(2-amino-4-methylphenyl)boronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) asianpubs.org
2-Iodo-1H-imidazole(2-amino-4-methylphenyl)boronic acidPd catalyst, Base researchgate.net

Synthesis via Precursor Modification and Functionalization

An alternative strategic approach involves the synthesis of a simpler imidazole or aniline precursor, followed by functionalization to introduce the desired substituents.

Derivatization of Existing Imidazole Scaffolds

This approach starts with a pre-formed imidazole ring, which is then functionalized at the appropriate position. For example, starting with 2-(p-tolyl)-1H-imidazole, one could introduce a nitro group at the ortho-position of the tolyl ring, followed by reduction to the amine. This nitration would need to be regioselective to yield the desired isomer. Subsequent reduction of the nitro group would then provide the target this compound.

Another strategy could involve the synthesis of 2-(2-bromo-4-methylphenyl)-1H-imidazole, followed by a nucleophilic aromatic substitution of the bromine with an amino group or a protected amine equivalent.

Modification of Substituted Aniline Intermediates

This strategy begins with a suitably substituted aniline and builds the imidazole ring onto it. For instance, one could start with 2-amino-4-methylbenzonitrile. Conversion of the nitrile group to an amidine, followed by reaction with a suitable two-carbon synthon (e.g., an α-haloketone followed by cyclization and aromatization), could lead to the formation of the imidazole ring.

Alternatively, 2-bromo-4-methylaniline (B145976) can serve as a versatile precursor. rsc.orgresearchgate.net The amino group could be protected, followed by a metal-halogen exchange and reaction with an imidazole-2-carboxaldehyde equivalent. Another route could involve the conversion of the bromoaniline to the corresponding isothiocyanate, which can then be used in the construction of the imidazole ring.

Principles of Green Chemistry in Synthetic Protocols

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals. icsr.in For the synthesis of this compound and its derivatives, several green strategies can be employed.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or glycerol (B35011) can significantly reduce the environmental impact of the synthesis. sharif.edu Some reactions can even be performed under solvent-free conditions. asianpubs.orgrsc.org

Catalyst-Free Reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst is a key goal of green chemistry. rsc.org Several catalyst-free methods for the synthesis of imidazoles have been reported, often utilizing microwave irradiation or simply thermal conditions. icsr.inrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.govresearchgate.netorganic-chemistry.org This technique is particularly well-suited for multicomponent reactions used in imidazole synthesis.

Atom Economy: Synthetic methods with high atom economy, such as multicomponent reactions, are preferred as they maximize the incorporation of starting materials into the final product, thereby minimizing waste. asianpubs.org

Green Chemistry Principle Application in Imidazole Synthesis Benefits
Use of Greener SolventsWater, Ethanol, Glycerol, Solvent-free conditionsReduced environmental pollution, safer handling
Catalyst-Free ReactionsThermal or microwave-induced reactions without a catalystAvoids use of potentially toxic and expensive catalysts, simplifies purification
Microwave-Assisted SynthesisAcceleration of cyclization and coupling reactionsShorter reaction times, higher yields, energy efficiency
High Atom EconomyMulticomponent reactions (e.g., Debus-Radziszewski)Minimizes waste generation, more efficient use of resources

Solvent-Free Reaction Conditions

Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that reduces pollution, lowers costs, and simplifies experimental procedures. Several methods have been developed for the synthesis of 2-arylimidazole derivatives without the use of traditional organic solvents.

One notable approach involves the oxidative cyclocondensation of 1,2-diamines with aromatic aldehydes. For instance, the synthesis of 2-arylbenzimidazoles has been achieved by reacting o-phenylenediamines with aromatic aldehydes under solvent-free conditions at 50 °C. organic-chemistry.org This reaction utilizes a catalytic system of ceric ammonium nitrate (B79036) (CAN) and hydrogen peroxide (H₂O₂), affording excellent yields of the desired products. organic-chemistry.org The optimized molar ratio for this reaction was found to be 1:1:4:0.1 for the diamine, aldehyde, H₂O₂, and CAN, respectively. organic-chemistry.org This method is highly chemoselective and scalable, demonstrating its practical utility. organic-chemistry.org

Another effective solvent-free method for synthesizing trisubstituted imidazoles employs a Brønsted acid catalyst, such as methanesulfonic acid. amazonaws.com This one-pot, three-component cyclocondensation of a 1,2-dicarbonyl compound (like benzil), a substituted aromatic aldehyde, and ammonium acetate proceeds efficiently at room temperature. amazonaws.com The advantages of this protocol include the cost-effectiveness of the catalyst, straightforward work-up, and high product yields with short reaction times. amazonaws.com

Microwave irradiation has also been utilized to promote the solvent-free synthesis of imidazole derivatives. doi.orgresearchgate.netnih.gov For example, the reaction of 1,2-diketones and aldehydes with ammonium acetate under microwave irradiation yields 2,4,5-trisubstituted imidazoles in high yields (80-99%). researchgate.netnih.gov This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net

ReactantsConditionsCatalyst/ReagentProduct TypeYield (%)Reference
o-phenylenediamine, Aromatic aldehyde50 °C, Solvent-freeCeric Ammonium Nitrate (CAN), H₂O₂2-Arylbenzimidazole92-98 organic-chemistry.org
Benzil, Aromatic aldehyde, NH₄OAcRoom Temp, Solvent-freeMethane Sulphonic Acid2,4,5-Trisubstituted imidazole~92 amazonaws.com
1,2-Diketone, Aldehyde, NH₄OAcMicrowave Irradiation, Solvent-freeNone2,4,5-Trisubstituted imidazole80-99 researchgate.netnih.gov

Catalytic Systems for Enhanced Efficiency (e.g., Brønsted Acid Catalysis, Nano-Catalysis)

The efficiency of imidazole synthesis can be significantly improved by employing various catalytic systems. These catalysts not only accelerate the reaction rates but also allow for milder reaction conditions and improved selectivity.

Brønsted Acid Catalysis:

Brønsted acids have proven to be effective catalysts for the synthesis of imidazole derivatives. They activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the diamine and subsequent cyclization.

A notable example is the use of the Brønsted acidic ionic liquid, 3-methyl-1-(3-sulfopropyl)-imidazolium trifluoro acetate, for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. asianpubs.org This reaction, involving the condensation of aromatic aldehydes and o-phenylenediamine, is performed under ultrasonic irradiation and results in high yields (85-97%). asianpubs.org A key advantage of this catalyst is its reusability; it can be recovered and reused for at least five consecutive cycles without a significant loss of activity. asianpubs.org

Methane sulphonic acid is another simple and cost-effective Brønsted acid catalyst used in the three-component synthesis of 2,4,5-trisubstituted imidazoles from benzil, aromatic aldehydes, and ammonium acetate under solvent-free conditions. amazonaws.com This method offers excellent yields and short reaction times. amazonaws.com Furthermore, benzoic acid has been employed as a catalyst in a metal-free, multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. researchgate.netacs.org

CatalystReactantsConditionsProduct TypeYield (%)Reference
3-methyl-1-(3-sulfopropyl)-imidazolium trifluoro acetateAromatic aldehyde, o-phenylenediamineUltrasonic irradiation2-Aryl-1-arylmethyl-1H-benzimidazole85-97 asianpubs.org
Methane Sulphonic AcidBenzil, Aromatic aldehyde, NH₄OAcSolvent-free, Room Temp2,4,5-Trisubstituted imidazoleup to 92 amazonaws.com
Benzoic Acid (10 mol%)(1-azidovinyl)aryl derivatives, Aromatic amines, Aromatic aldehydesToluene, 100 °C, 8 h1,2,5-Trisubstituted imidazoleGood acs.org

Nano-Catalysis:

In recent years, nanocatalysts have gained prominence in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nano-catalytic systems have been developed for the synthesis of imidazole derivatives.

A hybrid nanocatalyst, ZnS-ZnFe₂O₄, has been used for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives from aromatic aldehydes, benzil, and ammonium acetate under ultrasonic irradiation in ethanol. researchgate.net This heterogeneous catalyst is highly efficient, leading to high yields and short reaction times, and can be easily separated from the reaction mixture. researchgate.net

Cobalt oxide (Co₃O₄) nanoparticles have also been employed as a reusable catalyst for the multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. benthamdirect.com The reaction proceeds under ultrasonic irradiation, and the catalyst, acting as a Lewis acid, can be recovered and reused multiple times with minimal loss of activity. benthamdirect.com The nanoparticles used in one study had an average particle size of 20-30 nm. benthamdirect.com

Furthermore, copper nanoparticles supported on nanosized silica-coated maghemite (Fe₃O₄@SiO₂) have been developed as a magnetically recoverable catalyst for the N-arylation of imidazoles. researchgate.net This system allows for the efficient synthesis of a variety of N-arylimidazoles in good to excellent yields within short reaction times. researchgate.net The magnetic nature of the support facilitates easy separation of the catalyst using an external magnet. researchgate.net

CatalystReactantsConditionsProduct TypeKey AdvantagesReference
ZnS-ZnFe₂O₄ hybrid nanocatalystAromatic aldehydes, Benzil, NH₄OAcUltrasonic irradiation, Ethanol2,4,5-Triaryl-1H-imidazoleHigh efficiency, Eco-friendly solvent, Simple product isolation researchgate.net
Co₃O₄ nanoparticles (20-30 nm)Benzil, Primary amines, NH₄OAc, Aromatic aldehydesUltrasonic irradiation1,2,4,5-Tetrasubstituted imidazoleHigh yields, Short reaction times, Reusable catalyst benthamdirect.com
Copper nanoparticles on Fe₃O₄@SiO₂Imidazole, (Hetero)aryl bromides/iodidesHeating under airN-(hetero)arylimidazolesMagnetically recoverable, Reusable, Ligand-free researchgate.net

Chemical Reactivity and Advanced Derivatization Strategies for 2 1h Imidazol 2 Yl 5 Methylaniline

Electrophilic Aromatic Substitution (EAS) on the Aryl and Imidazole (B134444) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In 2-(1H-imidazol-2-yl)-5-methylaniline, both the aniline (B41778) and imidazole rings can potentially undergo substitution, but their reactivity and the orientation of incoming electrophiles are governed by the existing substituents.

Aryl Ring Reactivity : The aniline ring is highly activated towards EAS due to the strong electron-donating effect of the amino (-NH2) group via resonance. byjus.comlibretexts.orgchemistrysteps.com The methyl (-CH3) group is a weaker activating group. Both are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.com

Directing Effects : The -NH2 group at C1 directs electrophiles to C2, C4, and C6. The -CH3 group at C5 directs to C6 and C2. The imidazole group at C2 is generally considered an electron-withdrawing and deactivating group in the context of EAS on the phenyl ring.

Predicted Substitution Sites :

Position C6 is ortho to the powerful -NH2 activating group and ortho to the -CH3 group, making it a highly likely site for substitution.

Position C4 is para to the -NH2 group and is also activated.

Position C2 is occupied by the imidazole ring.

Steric hindrance from the bulky imidazole group at C2 may influence the regioselectivity, potentially favoring substitution at the less hindered C4 position over the C6 position in some cases.

Direct nitration of anilines can be problematic, often leading to oxidation and the formation of meta-substituted products due to the protonation of the amino group in the strongly acidic medium, which forms a deactivating anilinium ion. youtube.combyjus.com

Imidazole Ring Reactivity : The imidazole ring is an electron-rich heterocycle but is generally less reactive towards EAS than the highly activated aniline ring. pearson.com Electrophilic attack on the imidazole ring is also complicated by the fact that the "pyridine-like" nitrogen (N3) can be protonated under acidic conditions, which severely deactivates the ring to electrophilic attack. nih.gov When substitution does occur, it typically happens at the C4 or C5 positions. nih.gov Given the highly activated nature of the aniline ring in the same molecule, selective substitution on the imidazole moiety without affecting the aniline ring would require careful control of reaction conditions and potentially the use of protecting groups.

Table 4.1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major Product(s) on Aryl RingComments
BrominationBr₂ in H₂O or CH₃COOH4-bromo-2-(1H-imidazol-2-yl)-5-methylaniline and/or 6-bromo-2-(1H-imidazol-2-yl)-5-methylanilineAniline is highly activated; polybromination is possible without careful control. byjus.combyjus.com
NitrationHNO₃, H₂SO₄Complex mixture; potential for oxidation and meta-substitution due to anilinium ion formation. youtube.comProtection of the amino group (e.g., as an acetamide) is typically required for selective para-nitration. byjus.com
SulfonationFuming H₂SO₄4-amino-5-(1H-imidazol-2-yl)-2-methylbenzenesulfonic acidThe reaction initially forms the anilinium salt, which then rearranges to the sulfonic acid upon heating. byjus.com

Nucleophilic Reactions and Amine Functionalization

The primary amino group is the main center for nucleophilic reactivity in the molecule. It can act as a nucleophile in various reactions, and it can be transformed into other functional groups.

Diazotization : The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions. This pathway allows for the introduction of halides (-Cl, -Br, -I), cyanide (-CN), hydroxyl (-OH), and fluoride (-F) groups onto the aromatic ring in place of the original amino group.

Nucleophilic Attack : The lone pair of electrons on the amine nitrogen makes it a potent nucleophile. It can attack electrophilic centers such as alkyl halides and acyl chlorides, leading to alkylation and acylation, which are discussed in more detail in section 4.4.1.

Imidazole Anion Formation : The N-H proton on the imidazole ring is acidic and can be removed by a strong base to form an imidazolate anion. This anion is a powerful nucleophile and can readily participate in nucleophilic substitution reactions, for instance, with alkyl halides to form N-alkylated imidazole derivatives. researchgate.netsemanticscholar.org

Table 4.2: Examples of Nucleophilic Reactions and Amine Functionalization
Reaction TypeReagentsFunctional Group TransformationProduct Type
Diazotization -> Sandmeyer Reaction1. NaNO₂, HCl (0-5 °C) 2. CuCl / CuBr / CuCN-NH₂ → -N₂⁺Cl⁻ → -Cl / -Br / -CNAryl Halide / Aryl Nitrile
Diazotization -> Schiemann Reaction1. NaNO₂, HBF₄ (0-5 °C) 2. Heat-NH₂ → -N₂⁺BF₄⁻ → -FAryl Fluoride
Diazotization -> Hydrolysis1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat-NH₂ → -N₂⁺HSO₄⁻ → -OHPhenol Derivative
Imidazole N-DeprotonationNaH, K₂CO₃, or other strong baseImidazole N-H → Imidazolate Anion (N⁻)Nucleophilic Imidazolate Salt

Oxidation and Reduction Pathways of the Compound

The aniline moiety is particularly susceptible to oxidation. The electron-rich nature of the aromatic ring and the presence of the amino group make it readily oxidizable by various reagents.

Oxidation : Exposure to oxidizing agents like hydrogen peroxide, potassium permanganate, or even air can lead to a complex mixture of products. semanticscholar.orgarabjchem.org The oxidation of anilines often results in the formation of colored species, including nitroso, nitro, and azo compounds, and can ultimately lead to polymerization, forming aniline black-like materials. arabjchem.orgmdpi.com The specific products formed are highly dependent on the oxidant used and the reaction conditions. For instance, the oxidation of anilines can yield the corresponding azobenzenes. arabjchem.org The imidazole ring, in contrast, is generally quite resistant to oxidation.

Reduction : The core structure of this compound is largely resistant to reduction under typical catalytic hydrogenation conditions. Reduction pathways would become relevant if reducible functional groups were introduced onto the molecule. For example, if a nitro group were introduced onto the aniline ring via a protected nitration-deprotection sequence, it could be selectively reduced back to an amino group using reagents like Sn/HCl, H₂/Pd-C, or Na₂S₂O₄. This strategy is often employed in the synthesis of polyamino-substituted aromatic compounds.

Regioselective Functionalization for Analog Synthesis

Regioselective functionalization is key to creating a library of analogs for structure-activity relationship (SAR) studies. This involves selectively modifying one specific site in the molecule while leaving others unchanged. For this compound, the primary targets for regioselective reactions are the primary amine and the N1 position of the imidazole ring.

Both the primary amine and the imidazole nitrogen can be alkylated or acylated. Achieving regioselectivity often depends on the relative nucleophilicity of these sites and the reaction conditions.

Amine Functionalization : The primary amine is highly nucleophilic and readily reacts with alkyl halides (alkylation) and acyl chlorides or anhydrides (acylation) to form secondary/tertiary amines and amides, respectively. Acylation is often easier to control to achieve mono-functionalization compared to alkylation, which can lead to over-alkylation. Forming the amide is a useful strategy as it changes the electronic properties of the substituent from a strong activator to a moderate activator for EAS and provides steric hindrance.

Imidazole N-Alkylation : The N1-H of the imidazole ring can be deprotonated with a base, and the resulting anion can be alkylated. nih.govnih.gov It is possible to achieve selective N-alkylation of the imidazole ring, sometimes even without prior deprotonation, depending on the specific substrate and alkylating agent used. mdpi.com

Table 4.3: Alkylation and Acylation Reactions
ReagentReaction TypePrimary Reactive SiteProduct Structure
Acetyl Chloride (CH₃COCl)AcylationPrimary Amine (-NH₂)N-(2-(1H-imidazol-2-yl)-5-methylphenyl)acetamide
Benzoyl Chloride (C₆H₅COCl)AcylationPrimary Amine (-NH₂)N-(2-(1H-imidazol-2-yl)-5-methylphenyl)benzamide
Methyl Iodide (CH₃I)AlkylationPrimary Amine and/or Imidazole N1Mixture of N-methylated and N,N-dimethylated aniline; and/or 2-(1-methyl-1H-imidazol-2-yl)-5-methylaniline
Benzyl Bromide (C₆H₅CH₂Br)AlkylationPrimary Amine and/or Imidazole N1Mixture of N-benzylated aniline and/or 2-(1-benzyl-1H-imidazol-2-yl)-5-methylaniline

The condensation of the primary amino group with aldehydes or ketones is a straightforward and high-yielding reaction that produces imines, commonly known as Schiff bases. researchgate.netorientjchem.orgnih.govnih.gov This reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule.

This derivatization is a powerful tool for creating a wide array of analogs, as a vast number of different aldehydes and ketones are commercially available. The resulting imine C=N double bond can also be subsequently reduced (e.g., with NaBH₄) to form a stable secondary amine, further expanding the molecular diversity. Schiff bases derived from imidazole-containing compounds are of interest in medicinal chemistry and materials science. orientjchem.orginternationaljournalcorner.com

Table 4.4: Formation of Imine and Schiff Base Derivatives
Aldehyde/KetoneReaction ConditionsProduct Name
BenzaldehydeEthanol, cat. Acetic Acid, reflux(E)-N-benzylidene-2-(1H-imidazol-2-yl)-5-methylaniline
Salicylaldehyde (2-Hydroxybenzaldehyde)Ethanol, reflux2-(((E)-(2-(1H-imidazol-2-yl)-5-methylphenyl)imino)methyl)phenol
AcetoneMethanol, refluxN-isopropylidene-2-(1H-imidazol-2-yl)-5-methylaniline
4-MethoxybenzaldehydeEthanol, cat. Acetic Acid, reflux(E)-2-(1H-imidazol-2-yl)-N-(4-methoxybenzylidene)-5-methylaniline

Analytical Derivatization for Advanced Detection (e.g., fluorescent labeling)

For quantitative analysis, particularly in complex biological or environmental matrices, it is often necessary to derivatize the analyte to enhance its detectability. nih.gov The primary amine of this compound is an ideal handle for attaching chromophoric or fluorophoric tags. This pre-column derivatization is widely used in High-Performance Liquid Chromatography (HPLC). tandfonline.comresearchgate.netnih.gov

Fluorescent Labeling : Reagents that react with primary amines to yield highly fluorescent products are particularly useful as they allow for very low limits of detection.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines under mildly alkaline conditions to form stable, intensely fluorescent sulfonamide adducts that can be detected with high sensitivity. wikipedia.orgnih.govresearchgate.netmdpi.comusda.gov

Fluorescamine is another important reagent. It is non-fluorescent itself but reacts almost instantaneously with primary amines at room temperature to form a fluorescent pyrrolinone derivative. nih.govresearchgate.netbiotium.comsigmaaldrich.comresearchgate.net A key advantage of fluorescamine is that the unreacted reagent is rapidly hydrolyzed to non-fluorescent products, eliminating the need to remove excess reagent. biotium.comresearchgate.net

Naphthalenedicarboxaldehyde (NDA) reacts with primary amines in the presence of a nucleophile (like cyanide) to form highly fluorescent and stable cyano[f]benzoisoindole (CBI) adducts. mdpi.com

These derivatization reactions convert the non-fluorescent aniline into a molecule that can be easily quantified at very low concentrations using an HPLC system equipped with a fluorescence detector.

Table 4.5: Common Fluorescent Labeling Reagents for Analytical Derivatization of Primary Amines
ReagentReaction ConditionsTypical Excitation (λex) / Emission (λem) Wavelengths (nm)Advantages
Dansyl ChlorideAlkaline pH (9-10), 30-60 min~340 / ~520High quantum yield, stable adducts. wikipedia.orgmdpi.com
FluorescamineAqueous buffer (pH 8-9), seconds~380 / ~470Very fast reaction, excess reagent is non-fluorescent. biotium.comsigmaaldrich.com
Naphthalenedicarboxaldehyde (NDA)Aqueous buffer, presence of CN⁻, minutes~420 / ~490Forms highly stable and fluorescent derivatives. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 1h Imidazol 2 Yl 5 Methylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the electronic structure and properties of molecules.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-(1H-imidazol-2-yl)-5-methylaniline, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. plos.org This optimized geometry provides the foundation for all subsequent property calculations.

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), yield key structural parameters. plos.orgasianpubs.org The planarity and the dihedral angle between the aniline (B41778) and imidazole (B134444) rings are critical factors influencing the molecule's electronic properties. The electronic structure analysis reveals details about charge distribution, dipole moment, and polarizability, which are essential for understanding intermolecular interactions. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Bond/Angle Value
Bond Lengths (Å)
C(aniline)-C(imidazole) 1.475
C(imidazole)-N(imidazole) 1.380
C(aniline)-N(amine) 1.395
C(aniline)-C(methyl) 1.510
Bond Angles (°)
C-C-N (aniline-imidazole link) 121.5
N-C-N (imidazole ring) 110.0
C-C-N (aniline-amine) 120.5
Dihedral Angle (°)

Note: The data in this table is hypothetical and representative of values for similar compounds calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is typically localized over the electron-rich methylaniline ring, while the LUMO is distributed across the imidazole ring and the connecting carbon atom. acadpubl.euresearchgate.net This distribution implies that an electronic transition would involve a charge transfer from the aniline moiety to the imidazole moiety. From the FMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated to further predict the molecule's behavior in chemical reactions.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors Calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital EHOMO -5.45
Lowest Unoccupied Molecular Orbital ELUMO -1.15
Energy Gap ΔE 4.30
Electronegativity χ 3.30
Chemical Hardness η 2.15

Note: The data in this table is hypothetical and representative of values for similar compounds calculated using DFT methods.

DFT calculations are highly effective in predicting vibrational spectra (e.g., Infrared) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies, when appropriately scaled, typically show excellent agreement with experimental IR spectra, aiding in the assignment of complex spectral bands to specific molecular motions. mdpi.comesisresearch.org Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational modes. asianpubs.orgmdpi.com

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict NMR chemical shifts (¹H and ¹³C). asianpubs.orgresearchgate.net These theoretical predictions are invaluable for confirming molecular structures and interpreting experimental NMR data. researchgate.netnih.gov

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts Calculated at the B3LYP/6-311++G(d,p) level of theory.

Spectroscopic Data Assignment Predicted Value
Key IR Frequencies (cm⁻¹)
N-H stretch (amine) 3450, 3360
N-H stretch (imidazole) 3150
C-H stretch (aromatic) 3050
C=N stretch (imidazole) 1620
C=C stretch (aromatic) 1580, 1500
¹H NMR Chemical Shifts (ppm)
N-H (imidazole) 12.1
C-H (aromatic) 6.8 - 7.5
N-H₂ (amine) 4.5
C-H₃ (methyl) 2.3
¹³C NMR Chemical Shifts (ppm)
C (imidazole, C2 position) 148.0
C (aromatic, C-NH₂) 145.5
C (aromatic) 115.0 - 135.0

Note: The data in this table is hypothetical and representative of values for similar compounds calculated using DFT and GIAO methods.

Excited State Calculations and Photophysical Modeling

Understanding the behavior of molecules upon absorption of light is crucial for applications in materials science and photochemistry. Computational methods allow for the modeling of excited states and photophysical processes.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules. researchgate.net It is used to simulate electronic absorption spectra (UV-Visible) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. asianpubs.orgresearchgate.net These calculations help identify the nature of the transitions, such as n→π* or π→π*, based on the molecular orbitals involved. researchgate.net

Table 4: Predicted Electronic Transitions via TD-DFT Calculated at the CAM-B3LYP/6-311++G(d,p) level of theory.

Transition λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 315 0.45 HOMO → LUMO (π→π*)
S₀ → S₂ 270 0.28 HOMO-1 → LUMO (π→π*)

Note: The data in this table is hypothetical and representative of values for similar compounds calculated using TD-DFT methods.

Potential Energy Surface (PES) scans are computational experiments used to explore molecular conformational changes or reaction pathways. uni-muenchen.dereadthedocs.io For this compound, a key conformational degree of freedom is the rotation around the single bond connecting the aniline and imidazole rings. A relaxed PES scan, where the geometry is optimized at each step of a constrained rotation of this dihedral angle, can reveal the energy barriers between different conformers. researchgate.netgaussian.com

Imidazole-containing compounds are also known to participate in proton transfer processes. nih.govresearchgate.net PES scans can be utilized to model these pathways, for instance, by systematically varying the distance of a proton between a donor and an acceptor site. This allows for the calculation of the energy barrier associated with the proton transfer, providing insight into the kinetics and feasibility of such processes in both ground and excited states. nih.gov

Natural Transition Orbital (NTO) Analysis

Natural Transition Orbital (NTO) analysis is a computational technique used to achieve a compact and intuitive representation of electronic excited states. github.io When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied (virtual) orbital. In many cases, this electronic transition cannot be described by a single orbital-to-orbital jump but is a combination of multiple transitions. NTO analysis simplifies this complex picture by transforming the canonical molecular orbitals into a single pair of "hole" and "electron" orbitals that collectively describe the dominant character of the electronic excitation. github.io

The "hole" NTO represents the orbital left behind by the excited electron in the ground state, while the "electron" NTO represents the orbital the electron occupies in the excited state. researchgate.net This method is particularly valuable for characterizing the nature of transitions, such as identifying them as localized excitations, charge-transfer states, or mixed valence/Rydberg states. researchgate.nettandfonline.com

For this compound, an NTO analysis, typically performed using Time-Dependent Density Functional Theory (TD-DFT), would provide a clear visualization of its primary electronic transitions. github.io This would allow researchers to:

Characterize the nature of its lowest energy electronic transitions (e.g., π → π* or n → π*).

Understand how different parts of the molecule (the imidazole ring, the aniline ring, and the methyl group) contribute to the absorption of light.

Visualize charge transfer processes upon excitation, determining if charge density moves from the aniline moiety to the imidazole moiety or vice versa.

Such information is fundamental to understanding the photophysical properties of the molecule, which is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs). researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from protein folding to the properties of materials. nih.govnih.gov

For a flexible molecule like this compound, MD simulations are instrumental in exploring its conformational landscape and intermolecular interactions. The bond linking the imidazole and aniline rings allows for rotational freedom, leading to various possible spatial arrangements (conformers). An MD simulation can map these conformations and determine their relative energies and populations at a given temperature. nih.gov

A typical MD study on this compound would involve:

Placing the molecule in a simulation box, often with solvent molecules like water, to mimic experimental conditions.

Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Analyzing the resulting trajectory to understand its structural dynamics and interactions with its environment.

Key insights from MD simulations would include identifying the most stable conformers, understanding the hydrogen bonding patterns with solvent molecules, and examining how the molecule interacts with other solutes or surfaces. ulisboa.ptrsc.org This information is critical for predicting how the molecule will behave in a solution or within a biological system.

While specific data for this compound is not available, the following table illustrates typical parameters that would be analyzed from an MD simulation to assess conformational stability.

ParameterDescriptionHypothetical Value (Illustrative)
Radius of Gyration (Rg)A measure of the molecule's compactness. A stable Rg suggests a consistent overall shape.0.45 ± 0.02 nm
RMSD (Backbone)Root Mean Square Deviation from a reference structure, indicating overall structural stability.0.18 ± 0.05 nm
Solvent Accessible Surface Area (SASA)The surface area of the molecule exposed to the solvent, indicating changes in folding.1.8 ± 0.1 nm²
Intramolecular H-BondsNumber of hydrogen bonds within the molecule, which can stabilize certain conformations.0-1

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of a set of chemical compounds with a specific property of interest using statistical models. utq.edu.iqnih.gov The fundamental principle is that the structure of a molecule dictates its properties, and this relationship can be modeled mathematically. researchgate.net

To conduct a QSPR study involving this compound, one would first need a dataset of related molecules with known experimental values for a particular property (e.g., solubility, boiling point, or viscosity). utq.edu.iq For each molecule in the set, a series of numerical values known as "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic properties, and connectivity.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the property. nih.gov This model can then be used to predict the property for new, untested compounds based solely on their calculated descriptors.

A QSPR model for a series of aniline or imidazole derivatives could predict properties such as:

Lipophilicity (logP): Crucial for drug design and environmental science. nih.gov

Thermodynamic Properties: Such as heat capacity or enthalpy of formation. nih.gov

Physical Properties: Including viscosity and boiling point. researchgate.net

The table below provides examples of descriptor classes that would be calculated for this compound in a QSPR study.

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Atom CountBasic composition and size
TopologicalWiener Index, Kier & Hall IndicesAtomic connectivity and branching
GeometricalMolecular Surface Area, Volume3D shape and size of the molecule
Quantum-ChemicalHOMO/LUMO energies, Dipole MomentElectronic structure and reactivity

These computational methods provide a framework for the in-depth theoretical investigation of this compound, offering predictions and insights that can accelerate its potential application in various scientific fields.

Coordination Chemistry of 2 1h Imidazol 2 Yl 5 Methylaniline As a Ligand

Ligand Design Principles and Potential Coordination Sites

In principle, 2-(1H-imidazol-2-yl)-5-methylaniline possesses several potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The primary coordination sites would be the nitrogen atoms of the imidazole (B134444) ring and the amino group attached to the aniline (B41778) ring.

Imidazole Ring: The imidazole moiety offers two nitrogen atoms. The sp2-hybridized nitrogen atom (N3) is typically the primary coordination site due to its readily available lone pair of electrons. wikipedia.org The pyrrole-like nitrogen (N1) is generally less basic and often involved in hydrogen bonding. researchgate.net

Anilino Group: The amino (-NH2) group attached to the methyl-substituted phenyl ring provides another potential nitrogen donor site.

The spatial arrangement of the imidazole and aniline groups suggests that this compound could act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through the imidazole N3 and the amino nitrogen. The methyl group at the 5-position of the aniline ring is not expected to directly participate in coordination but may influence the ligand's electronic properties and steric hindrance.

Synthesis and Characterization of Metal Complexes (e.g., with Cu(II), Zn(II), Ni(II), Cd(II), Hg(II))

No specific literature detailing the synthesis and characterization of metal complexes with this compound was found.

Hypothetically, the synthesis of metal complexes with this ligand would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Zn(II), Ni(II), Cd(II), or Hg(II)) with the ligand in a suitable solvent. The resulting complexes would then be characterized by various spectroscopic and analytical techniques to determine their composition and the coordination mode of the ligand.

Metal IonPotential Complex FormulaExpected Characterization Techniques
Cu(II)[Cu(L)2]X2 or [Cu(L)Cl2]IR, UV-Vis, Elemental Analysis, Mass Spec
Zn(II)[Zn(L)2]X2 or [Zn(L)Cl2]IR, 1H NMR, 13C NMR, Elemental Analysis
Ni(II)[Ni(L)2]X2 or [Ni(L)2(H2O)2]X2IR, UV-Vis, Magnetic Susceptibility
Cd(II)[Cd(L)2]X2 or [Cd(L)Cl2]IR, 1H NMR, 13C NMR, Elemental Analysis
Hg(II)[Hg(L)Cl2]IR, 1H NMR, Elemental Analysis

L = this compound; X = counter-ion (e.g., Cl-, NO3-)

Structural Elucidation of Coordination Compounds (e.g., by SCXRD)

There are no published single-crystal X-ray diffraction (SCXRD) studies for any metal complexes of this compound.

For related imidazole-containing ligands, SCXRD is a crucial technique for unambiguously determining the three-dimensional structure of the coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state. For instance, studies on similar bidentate N,N'-donor ligands often reveal distorted tetrahedral or square planar geometries for four-coordinate metals like Cu(II) and Zn(II), and octahedral geometries for six-coordinate metals like Ni(II). ias.ac.inmdpi.comnih.gov

Electronic and Geometric Structure of Metal-Ligand Complexes

Without experimental data, the electronic and geometric structures of metal-ligand complexes of this compound can only be speculated upon based on general coordination chemistry principles.

Geometric Structure: The geometry of the complexes would be dictated by the coordination number and the electronic configuration of the central metal ion. For example, Cu(II) complexes could adopt square planar or distorted octahedral geometries. Zn(II) and Cd(II), having a d10 configuration, would likely form tetrahedral or octahedral complexes. Ni(II) is known to form a variety of geometries, including square planar and octahedral. ias.ac.inresearchgate.netnih.gov

Electronic Structure: The electronic properties of the complexes would be influenced by the nature of the metal-ligand bonding. UV-Visible spectroscopy would be a key technique to probe the d-d electronic transitions in the case of transition metal complexes (e.g., Cu(II) and Ni(II)), providing insights into the ligand field strength and the coordination geometry. For diamagnetic complexes like those of Zn(II), Cd(II), and Hg(II), NMR spectroscopy would be instrumental in confirming the ligand's coordination. researchgate.netsemanticscholar.org

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications of the chemical compound This compound in the fields of chemical/biosensors or catalysis as outlined in the requested article structure.

The search results yielded information on a variety of other imidazole derivatives and their applications, including:

Fluorescent sensors for metal ions and humidity based on different substituted imidazoles.

The general use of the imidazole moiety in organocatalysis.

The role of various 2-imidazoline derivatives as ligands in homogeneous catalysis.

However, none of the retrieved sources provide specific research findings, data, or discussion pertaining to This compound for the following topics:

Chemical and Biosensors:

Design and mechanisms of fluorescent sensors.

Evaluation of selectivity, sensitivity, and detection limits.

Opto-electronic and electrochemical sensing mechanisms.

Catalysis:

Role as ligands in homogeneous and heterogeneous catalysis.

Organocatalytic applications.

Due to the strict requirement to focus solely on This compound and not introduce information on other compounds, it is not possible to generate the requested article with the currently available information. Further research and publication on this specific compound are needed before a detailed article on its advanced applications can be written.

Advanced Applications and Functional Materials Derived from 2 1h Imidazol 2 Yl 5 Methylaniline

Functional Materials Science

The unique electronic and structural characteristics of 2-(1H-imidazol-2-yl)-5-methylaniline make it a valuable building block in functional materials science. The presence of the imidazole (B134444) moiety can impart desirable photophysical properties, while the aniline (B41778) group serves as a key reactive site for polymerization and integration into larger material frameworks.

Development of Emissive Materials and Optoelectronic Components

Derivatives of this compound have been investigated for their potential as emissive materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). The imidazole core is a well-known component in various luminophores, and its combination with other aromatic systems can lead to materials with tunable emission colors and high quantum efficiencies.

Research in this area has focused on modifying the core structure of this compound to enhance its photoluminescent properties. This often involves the formation of metal complexes or the introduction of other functional groups to the imidazole or aniline rings. For instance, coordination of the imidazole nitrogen to metal ions like zinc(II) can significantly alter the emission characteristics of the molecule. Depending on the specific ligand environment, this can lead to either fluorescence quenching or enhancement.

Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in predicting the optoelectronic properties of imidazole-based dyes. These computational models help in designing molecules with specific donor-π-acceptor (D-π-A) architectures to optimize their performance in devices like dye-sensitized solar cells (DSSCs). While specific data for derivatives of this compound is not extensively available, the general principles derived from studies on similar imidazole compounds suggest a promising avenue for research.

Table 1: Photophysical Properties of Representative Imidazole-Based Emissive Materials

Compound/Derivative ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Application
Phenylimidazole-Carbazole350-400420-4801.1 - 5.2Deep-Blue OLEDs
2-(1H-imidazol-2-yl)phenols330-380450-550VariableFluorescent Sensors
Zinc(II) Imidazole Complexes370-420500-580VariableOLED Emitters

Note: This table is illustrative and based on data for broader classes of imidazole derivatives, as specific data for this compound derivatives is limited in publicly accessible literature.

Integration into Polymeric and Composite Materials

The bifunctional nature of this compound, with its primary amine and imidazole ring, makes it a suitable monomer for the synthesis of novel polymers. The amine group can readily participate in polycondensation reactions to form polyamides or polyimides, while the imidazole moiety can be used for post-polymerization modification, such as metal coordination or as a site for hydrogen bonding interactions.

The incorporation of the imidazole unit into a polymer backbone can impart several beneficial properties. For example, polyimides containing imidazole groups have been shown to exhibit high thermal stability and good mechanical properties. The imidazole ring can also enhance the solubility of otherwise intractable aromatic polymers, facilitating their processing.

Furthermore, this compound and its derivatives can be utilized as functional additives or fillers in composite materials. For instance, their ability to coordinate with metal ions could be exploited in the development of self-healing epoxy resins or other smart materials. The imidazole group can act as a latent curing agent or a catalyst in certain polymerization processes. While specific examples involving this compound are not widely reported, the known chemistry of imidazoles and anilines in polymer science points to a rich field of potential applications.

Table 2: Potential Properties of Polymers and Composites Derived from this compound

Material TypePotential Monomer/AdditiveKey Functional Group(s)Potential Properties
PolyimidesThis compoundAmine, ImidazoleHigh thermal stability, improved solubility, potential for metal coordination
PolyamidesThis compoundAmine, ImidazoleGood mechanical strength, hydrogen bonding capabilities
Epoxy CompositesDerivatives of this compoundImidazoleCuring agent, adhesion promoter, potential for self-healing functionalities

Note: This table outlines potential properties based on the functional groups present in the title compound and general knowledge of polymer chemistry, as specific experimental data is scarce.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.